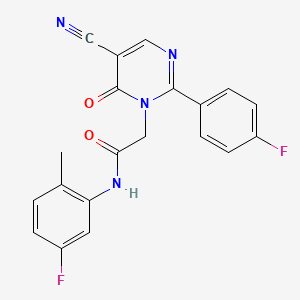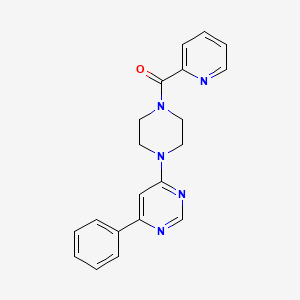
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine class of compounds and has been studied extensively for its ability to modulate various biological pathways.
Mécanisme D'action
The mechanism of action of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone involves the modulation of various biological pathways. This compound has been shown to bind to specific receptors in the brain, including the serotonin and dopamine receptors. By binding to these receptors, this compound can modulate the release and uptake of neurotransmitters, leading to changes in mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine. Additionally, it has been shown to affect the levels of various cytokines and growth factors, which may play a role in its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone in lab experiments include its ability to modulate various biological pathways and its potential therapeutic applications. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone. One potential direction is the development of new therapeutic applications for this compound, including its potential use in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and limitations. Finally, research is needed to optimize the synthesis of this compound for use in larger-scale experiments and potential clinical trials.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications. Its ability to modulate various biological pathways makes it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential limitations. Overall, this compound is a valuable compound with significant potential for future scientific research.
Méthodes De Synthèse
The synthesis of (4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone involves a multi-step process that includes the reaction of pyridine-2-carboxylic acid with 2-chloromethyl-4-(6-phenylpyrimidin-4-yl)piperazine. This reaction is followed by the addition of a base to form the final product this compound. The synthesis of this compound has been optimized to provide high yields and purity.
Applications De Recherche Scientifique
(4-(6-Phenylpyrimidin-4-yl)piperazin-1-yl)(pyridin-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to modulate various biological pathways, including the serotonin and dopamine pathways. This compound has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(17-8-4-5-9-21-17)25-12-10-24(11-13-25)19-14-18(22-15-23-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCKXONXKUITTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2804928.png)

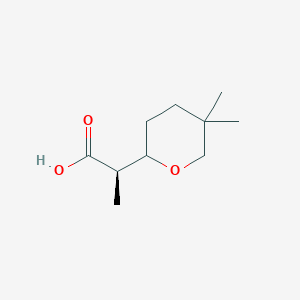
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2804933.png)
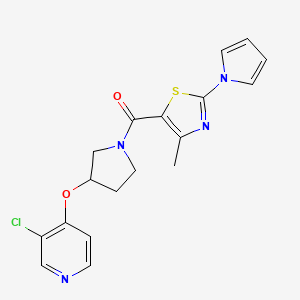
![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)
![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)
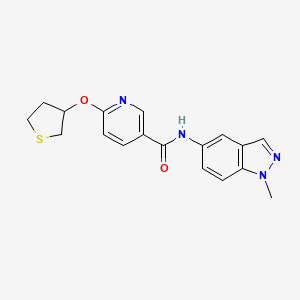
![1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804941.png)
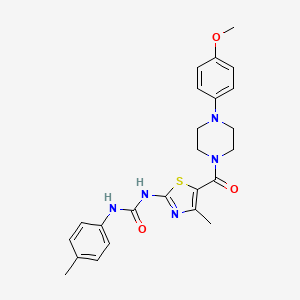
![1-Azaspiro[3.6]decan-2-one](/img/structure/B2804944.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2804945.png)
![2-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2804948.png)
